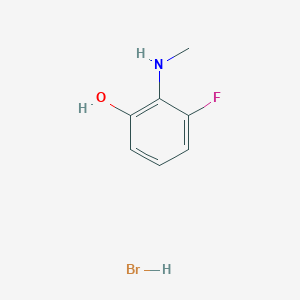

2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine;dihydrochloride” is a complex organic molecule. Thiophene derivatives, such as 5-Methylthiophen-2-ylmethylamine , are known to be important in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives have been synthesized using various methods . For instance, a novel 1,3,4-oxadiazole derivative, known as 2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (MTPO), has been synthesized and evaluated for its ability to inhibit the corrosion of mild steel .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The compound has been used in the study of crystal structures. In one study, the crystal structure of a related compound, 3-(1-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)ethylidene)chroman-2,4-dione, was analyzed . The study provided valuable insights into the molecular structure and crystallographic data of the compound .

Synthesis of Schiff Bases

The compound has been used in the synthesis of Schiff bases. In a study, a new Schiff base, N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine, was synthesized by condensation of 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde . Schiff bases have a wide range of applications in organic research .

Antibacterial Activity

The compound has shown potential in antibacterial activity. The synthesized Schiff base and its metal complexes were evaluated against gram positive and gram negative bacteria. The Schiff base metal complexes showed higher antibacterial activity when compared to the bare Schiff base .

Coordination with Metal Ions

The compound has been used to investigate the coordination behavior with transition metal ions. The synthesized Schiff base showed good coordination bond with metal ions like Cu(II) and Zn(II) .

Fluorescent Donor-Acceptor Molecules

The compound has been used in the study of fluorescent donor-acceptor type molecules. Thienylpyridinium–cyclic enolate betaine (TPB) dyes, which are unique skeletons of fluorescent donor–acceptor type molecules, were reported in a study .

Nitrogen Deletion in Organic Molecules

The compound has been used in the study of nitrogen deletion in organic molecules. A method for the “skeletal editing” of organic molecules by nitrogen atom deletion was developed, and the compound was used in this study .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S2.2ClH/c1-7-2-5-10(15-7)12-14-9-4-3-8(13)6-11(9)16-12;;/h2-6H,13H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDFAFYCUPKMLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=C(S2)C=C(C=C3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-Inden-4-one, octahydro-7a-methyl-1-[(1R,2E,4S)-1,4,5-trimethyl-5-[(triethylsilyl)oxy]-2-hexen-1-yl]-, (1R,3aR,7aR)-](/img/structure/B2840534.png)

![2-Phenoxy-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2840535.png)

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840542.png)

![N-Ethyl-N-[2-(3-ethyl-3-methylmorpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2840547.png)

![N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2840550.png)